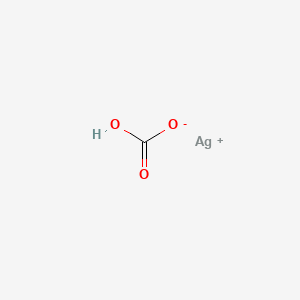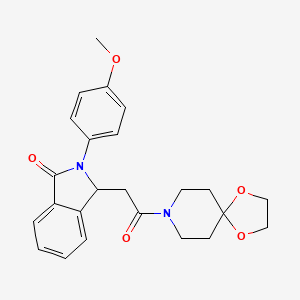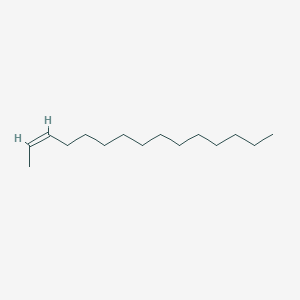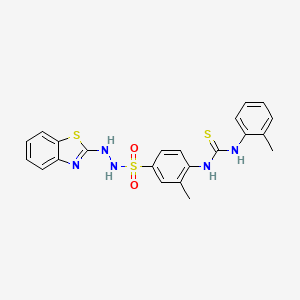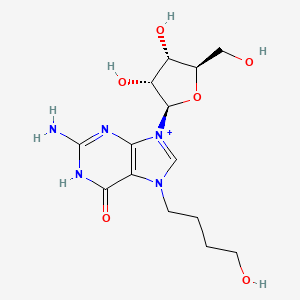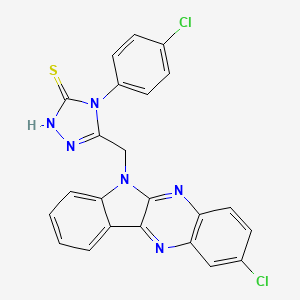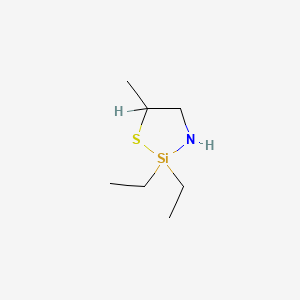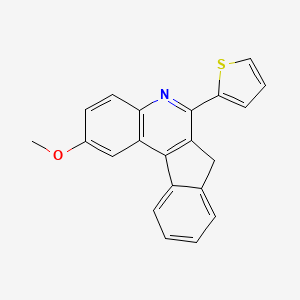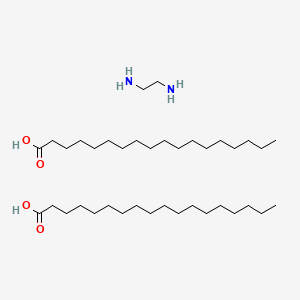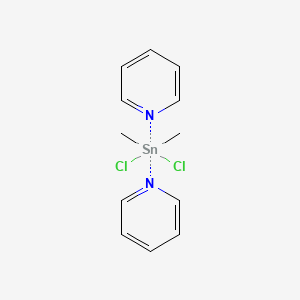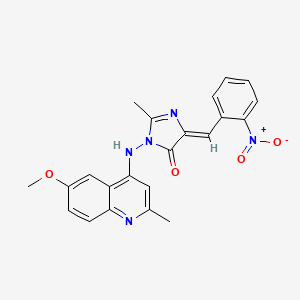
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” is a complex organic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes an imidazolone core, a quinoline moiety, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” typically involves multi-step organic reactions. The starting materials may include 2-methyl-4-quinoline, 2-nitrobenzaldehyde, and other reagents necessary for forming the imidazolone ring. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine-containing compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its quinoline and nitrophenyl groups are known to exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism by which “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazolones, quinoline derivatives, and nitrophenyl-containing molecules. Examples include:
- 4H-Imidazol-4-one derivatives with different substituents.
- Quinoline-based compounds with various functional groups.
- Nitrobenzene derivatives with different substituents.
Uniqueness
The uniqueness of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” lies in its specific combination of structural features
属性
CAS 编号 |
85986-86-3 |
|---|---|
分子式 |
C22H19N5O4 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
(5Z)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methyl-5-[(2-nitrophenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C22H19N5O4/c1-13-10-19(17-12-16(31-3)8-9-18(17)23-13)25-26-14(2)24-20(22(26)28)11-15-6-4-5-7-21(15)27(29)30/h4-12H,1-3H3,(H,23,25)/b20-11- |
InChI 键 |
IJKWPBBBGYRQKU-JAIQZWGSSA-N |
手性 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC=CC=C4[N+](=O)[O-])/C3=O)C |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC=CC=C4[N+](=O)[O-])C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


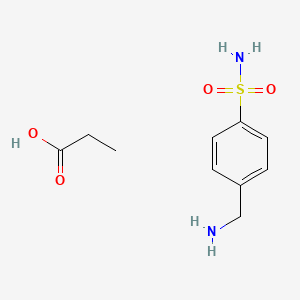
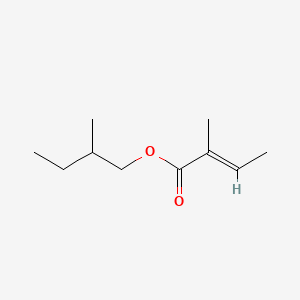
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
